

Magnoflorine iodide CAS number and molecular formula

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Compound of Interest

Compound Name: *Magnoflorine iodide*

Cat. No.: *B140381*

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In-Depth Technical Guide to Magnoflorine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Magnoflorine iodide**, an aporphine alkaloid with significant pharmacological potential. The document details its physicochemical properties, summarizes its biological activities with quantitative data, presents detailed experimental protocols for its evaluation, and illustrates key mechanisms and workflows.

Core Compound Identification

Magnoflorine is a quaternary aporphine alkaloid found in various plant species, including those from the Magnoliaceae and Ranunculaceae families. For research and development, it is often supplied as an iodide salt.

Physicochemical Properties

Key identification and property data for **Magnoflorine iodide** are summarized below. A notable point is the existence of multiple CAS Registry Numbers, which may refer to different salt forms, isomers, or entries from different registration services. The most commonly cited CAS number in commercial and recent research contexts is 4277-43-4.

Property	Value	Citations
Molecular Formula	C20H24INO4	[1][2][3]
Molecular Weight	469.31 g/mol	[1][2][3]
Primary CAS Number	4277-43-4	[1][2][3]
Alternate CAS Numbers	2141-09-5	[4]
Appearance	Solid, Off-white crystalline powder	[1][4]
Purity	≥98% (HPLC), 99.59%, 99.74%	[1][2]
Storage	-20°C, protect from light and moisture	[2][5]

Solubility

Magnoflorine iodide's solubility is critical for the design of both in vitro and in vivo experiments.

Solvent	Solubility Data	Citations
DMSO	50 mg/mL (106.54 mM)	[5]
Aqueous Buffers (PBS, pH 7.2)	Approx. 10 mg/mL (for the base, magnoflorine)	[6]
In Vivo Formulation	2 mg/mL (4.26 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	[5]
Other Organic Solvents	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[4]

Biological Activity and Quantitative Data

Magnoflorine iodide exhibits a range of biological activities, most notably antifungal and immunomodulatory effects.

Antifungal Activity

Magnoflorine has demonstrated potent activity against various fungal strains, particularly *Candida* species and dermatophytes.^{[1][7][8]}

Parameter	Organism	Value	Citations
Minimum Inhibitory Conc. (MIC)	<i>Candida</i> strains	50 µg/mL	^{[7][8]}
Minimum Inhibitory Conc. (MIC)	<i>Trichophyton rubrum</i>	62.5 µg/mL	^[9]
Minimum Inhibitory Conc. (MIC)	<i>Trichophyton mentagrophyte</i>	62.5 µg/mL	^[9]
Enzyme Inhibition	α-glucosidase (<i>C. albicans</i>)	55.91 ± 7.17% inhibition at 50 µg/mL	^{[7][8]}

Immunomodulatory and Cytotoxic Effects

Magnoflorine can modulate inflammatory pathways, and its cytotoxic profile is concentration-dependent.

Parameter	Cell Line / Model	Value	Citations
Pro-inflammatory Response	LPS-stimulated U937 Macrophages	Significantly enhances TNF-α, IL-1β, and PGE2 production	^[10]
Cytotoxicity	Human Keratinocytes (HaCaT)	No toxicity observed up to 200 µg/mL	^{[7][8]}

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for assessing the key biological activities of **Magnoflorine iodide**.

Protocol: Antifungal Susceptibility Testing

This protocol is adapted from studies evaluating the antifungal efficacy of magnoflorine against *Candida* species.^{[7][8]}

- Preparation of Fungal Inoculum:
 - Culture *Candida albicans* on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
 - Harvest fungal cells and suspend them in sterile saline.
 - Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL.
 - Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration required for the assay.
- Microdilution Assay (MIC Determination):
 - Dissolve **Magnoflorine iodide** in DMSO to create a high-concentration stock solution.
 - Perform serial two-fold dilutions of the magnoflorine stock solution in RPMI-1640 medium in a 96-well microtiter plate.
 - Add the standardized fungal inoculum to each well.
 - Include positive (fungus only) and negative (medium only) controls.
 - Incubate the plate at 35°C for 24-48 hours.
 - The MIC is determined as the lowest concentration of magnoflorine that causes complete visual inhibition of fungal growth.
- Biofilm Formation Assay:

- Add the standardized fungal inoculum to the wells of a 96-well plate.
- Add sub-inhibitory concentrations of **Magnoflorine iodide** to the wells.
- Incubate for 24 hours at 37°C to allow for biofilm formation.
- After incubation, wash the wells with PBS to remove non-adherent cells.
- Quantify the remaining biofilm using a crystal violet staining assay or an XTT reduction assay.

Protocol: Evaluation of Pro-Inflammatory Response

This protocol describes the methodology used to investigate how magnoflorine enhances inflammatory responses in human macrophages, adapted from Haque et al.[\[10\]](#)

- Cell Culture and Differentiation:
 - Culture human monocytic U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Induce differentiation into macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
 - After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
- Cell Treatment:
 - Pre-treat the differentiated U937 macrophages with various concentrations of **Magnoflorine iodide** for 1-2 hours.
 - Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
- Quantification of Inflammatory Mediators (ELISA):
 - Collect the cell culture supernatant after treatment.

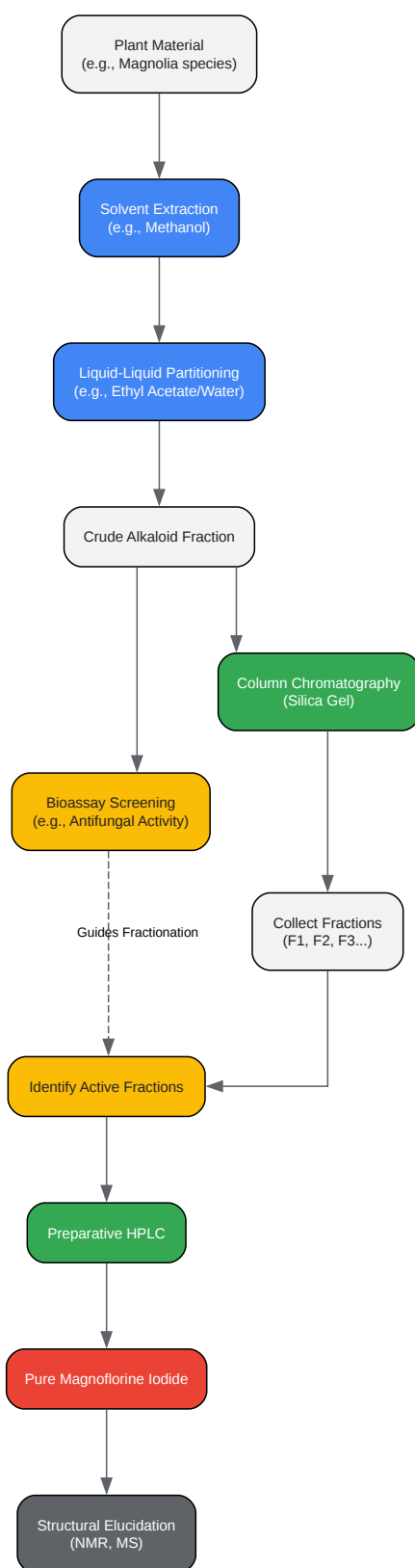
- Measure the concentration of secreted cytokines such as TNF- α and IL-1 β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Analysis of Gene Expression (qRT-PCR):
 - Lyse the treated cells and extract total RNA using a suitable kit (e.g., TRIzol).
 - Synthesize cDNA from the RNA using a reverse transcription kit.
 - Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes (e.g., TNF, IL1B, PTGS2 [COX-2]) and a housekeeping gene (e.g., GAPDH) for normalization.
- Analysis of Signaling Proteins (Western Blotting):
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, I κ B α , JNK, ERK, p38, Akt).
 - Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Experimental Workflow: Isolation and Characterization

This diagram outlines a typical workflow for the bioassay-guided isolation of Magnoflorine from a plant source.

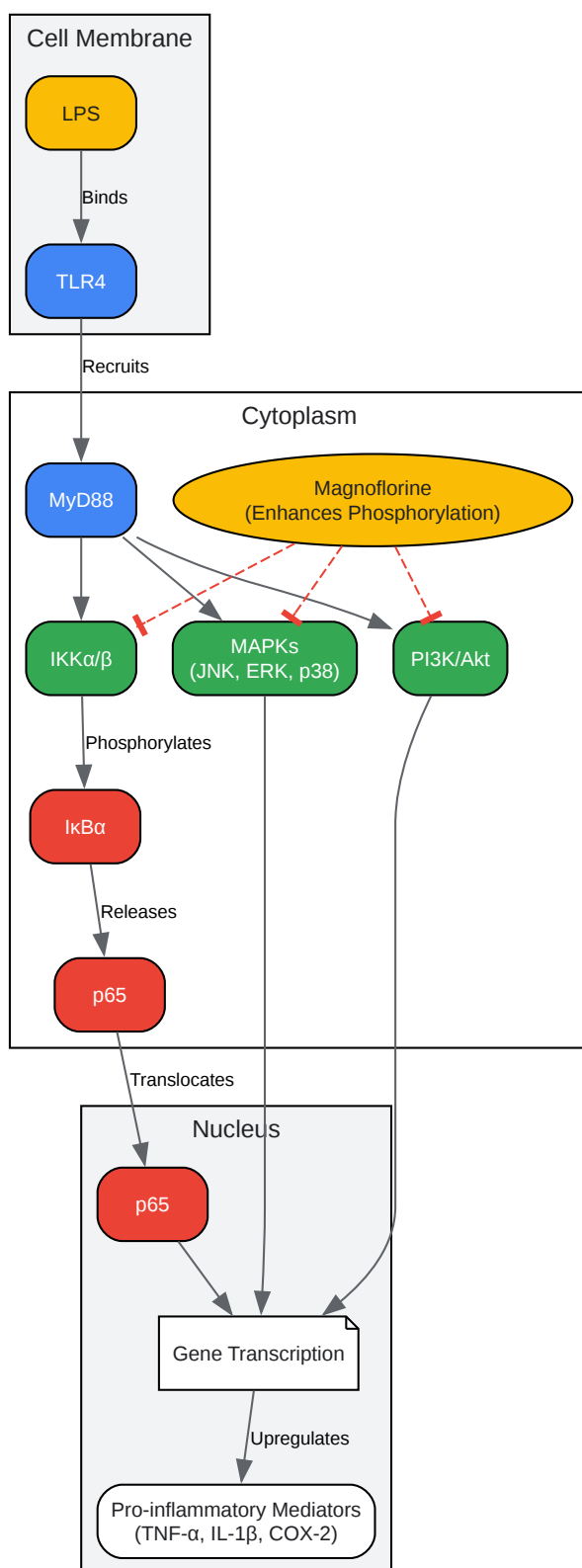


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Bioassay-guided isolation workflow for Magnoflorine.

Signaling Pathway: Pro-Inflammatory Action

This diagram illustrates the signaling cascade initiated by LPS and enhanced by Magnoflorine in macrophages, leading to a pro-inflammatory response.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Magnoflorine enhances LPS-induced MyD88-dependent signaling.

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